molecular formula C16H21NO3 B10762579 Homatropine CAS No. 16175-57-8

Homatropine

Cat. No.: B10762579
CAS No.: 16175-57-8
M. Wt: 275.34 g/mol
InChI Key: ZTVIKZXZYLEVOL-DGKWVBSXSA-N
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Description

Homatropine is an anticholinergic medication that acts as an antagonist at muscarinic acetylcholine receptors, thereby affecting the parasympathetic nervous system. It is commonly used in eye drops as a cycloplegic to temporarily paralyze accommodation and as a mydriatic to dilate the pupil . This compound is less potent than atropine and has a shorter duration of action .

Preparation Methods

Homatropine can be synthesized through a series of chemical reactions. One method involves the esterification of tropine with mandelic acid. The synthesis of this compound hydrobromide involves the following steps :

  • Tropine is reacted with O-formyl almond acyl chloride to form an intermediate compound.
  • Acidic hydrolysis of the intermediate compound yields this compound.
  • The final product is obtained by salifying this compound with hydrobromic acid.

This method avoids the use of toxic solvents like benzene, has mild reaction conditions, and is suitable for industrial production due to its high yield and low production cost .

Chemical Reactions Analysis

Homatropine undergoes various chemical reactions, including:

    Hydrolysis: This compound can be hydrolyzed to yield mandelic acid and tropine.

    Substitution: It can undergo substitution reactions where the ester group is replaced by other functional groups.

    Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, its structural analogs undergo these reactions under appropriate conditions.

Common reagents used in these reactions include acids for hydrolysis and various organic solvents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Homatropine has several scientific research applications:

Comparison with Similar Compounds

Homatropine is similar to other anticholinergic compounds such as atropine and scopolamine. it is less potent and has a shorter duration of action compared to atropine . This compound methylbromide is another related compound used for similar purposes but has different pharmacokinetic properties . Other similar compounds include:

    Atropine: More potent and longer-lasting.

    Scopolamine: Used for motion sickness and has central nervous system effects.

    Tropicamide: Used for pupil dilation with a shorter duration of action.

This compound’s uniqueness lies in its balanced efficacy and shorter duration, making it suitable for specific medical applications where prolonged effects are not desired.

Properties

IUPAC Name

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-17-12-7-8-13(17)10-14(9-12)20-16(19)15(18)11-5-3-2-4-6-11/h2-6,12-15,18H,7-10H2,1H3/t12-,13+,14?,15?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVIKZXZYLEVOL-DGKWVBSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044014, DTXSID00858826
Record name dl-Homatropine
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URL https://comptox.epa.gov/dashboard/DTXSID6044014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-exo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl hydroxy(phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble as hydrobromide
Record name Homatropine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11181
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Homatropine is a competitive muscarinic receptor antagonist with a bulky aromatic group in place of the acetyl group of acetylcholine. It is expected to act in similar manner as atropine, producing similar parasympatholytic effects. By blocking muscarinic receptors and cholinergic signalling pathways, homatropine blocks the response of the iris sphincter muscle and cause the pupil to become unresponsive to light upon dilation or mydriasis. It also blocks the accommodative muscle of the ciliary body to cholinergic stimulation.
Record name Homatropine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11181
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

87-00-3, 16175-57-8
Record name Homatropine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Homatropine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11181
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name dl-Homatropine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-exo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl hydroxy(phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Homatropine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.561
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Record name HOMATROPINE
Source FDA Global Substance Registration System (GSRS)
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Melting Point

191°C as methylbromide and 212°C as hydrobromide
Record name Homatropine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11181
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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